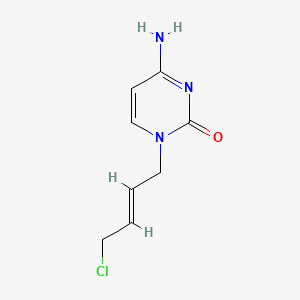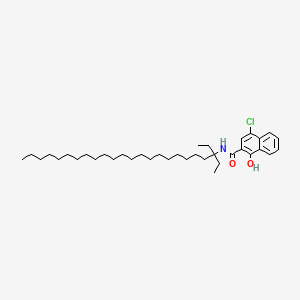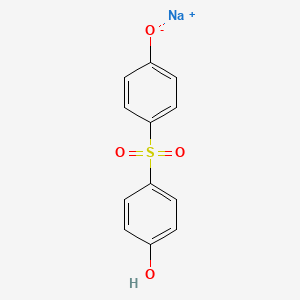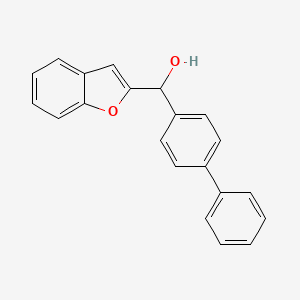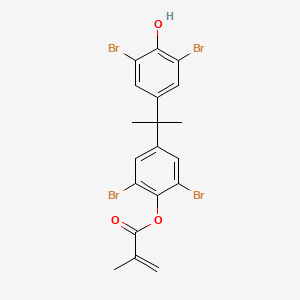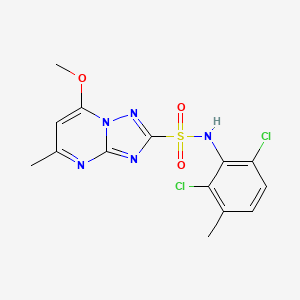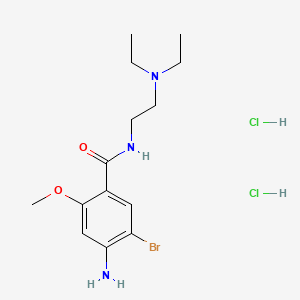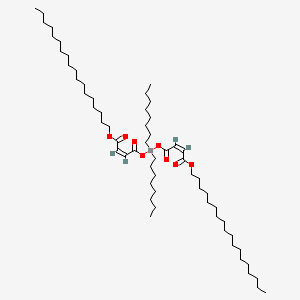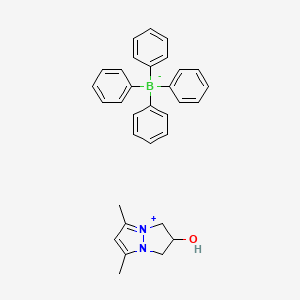
2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo-pyrazolium core structure, which is known for its stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-pyrazole derivatives with suitable electrophiles in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps may include crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated pyrazole derivatives.
科学的研究の応用
2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium chloride
- 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium bromide
- 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium iodide
Uniqueness
The uniqueness of 2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo(1,2-a)pyrazol-4-ium tetraphenylborate(1-) lies in its tetraphenylborate anion, which imparts distinct chemical properties such as enhanced stability and solubility. This makes it particularly valuable in applications where these properties are crucial, such as in the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
33461-30-2 |
|---|---|
分子式 |
C32H33BN2O |
分子量 |
472.4 g/mol |
IUPAC名 |
1,3-dimethyl-6,7-dihydro-5H-pyrazolo[1,2-a]pyrazol-4-ium-6-ol;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C8H13N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-6-3-7(2)10-5-8(11)4-9(6)10/h1-20H;3,8,11H,4-5H2,1-2H3/q-1;+1 |
InChIキー |
ONHXRERZURNADW-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=[N+]2N1CC(C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


